2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-5’-Chloro-5’-deoxy-ENBA is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorine atom at the 5’ position and the absence of a hydroxyl group, which distinguishes it from other nucleoside analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-5’-Chloro-5’-deoxy-ENBA typically involves multiple steps, starting from readily available precursors. The key steps include the chlorination of the nucleoside precursor and the subsequent deoxygenation at the 5’ position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of (+/-)-5’-Chloro-5’-deoxy-ENBA is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-5’-Chloro-5’-deoxy-ENBA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogs.
Scientific Research Applications
(+/-)-5’-Chloro-5’-deoxy-ENBA has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a nucleoside analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)-5’-Chloro-5’-deoxy-ENBA involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations. This property makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
(+/-)-5’-Chloro-5’-deoxy-ENBA can be compared with other nucleoside analogs such as:
- 5’-Fluoro-5’-deoxy-ENBA
- 5’-Bromo-5’-deoxy-ENBA
- 5’-Iodo-5’-deoxy-ENBA
Uniqueness
The presence of the chlorine atom at the 5’ position and the absence of a hydroxyl group make (+/-)-5’-Chloro-5’-deoxy-ENBA unique
Properties
Molecular Formula |
C17H22ClN5O3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22) |
InChI Key |
PVJGDYDNVNCGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.